Copper silver sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

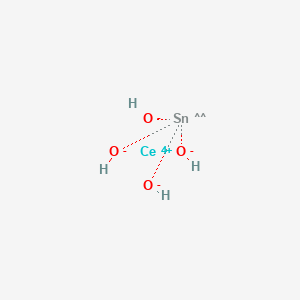

Copper silver sulfide is a compound that belongs to the family of I-VI semiconductor materialsThis compound is known for its efficient photon absorption capabilities, making it a promising material for solar energy applications .

Vorbereitungsmethoden

Copper silver sulfide can be synthesized through various methods, including hydrothermal and solvothermal approaches. These methods typically involve the reaction of copper and silver salts with sulfur sources under controlled temperature and pressure conditions. For instance, a common synthetic route involves the reaction of copper sulfate and silver nitrate with sodium sulfide in an aqueous solution. The reaction conditions, such as temperature and pH, play a crucial role in determining the size and morphology of the resulting this compound nanoparticles .

Analyse Chemischer Reaktionen

Copper silver sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation in the presence of oxygen to form copper oxide and silver sulfide. This reaction can be represented as: [ 2CuAgS + 3O_2 \rightarrow 2CuO + Ag_2S + SO_2 ] Common reagents used in these reactions include oxygen, hydrogen peroxide, and various acids and bases. The major products formed from these reactions are typically oxides and sulfides of copper and silver .

Wissenschaftliche Forschungsanwendungen

Copper silver sulfide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, this compound nanoparticles are explored for their potential in photothermal therapy and drug delivery systems. These nanoparticles can efficiently absorb near-infrared light, making them suitable for targeted cancer treatment. Additionally, this compound is used in the development of photovoltaic cells and sensors due to its excellent optical and electrical properties .

Wirkmechanismus

The mechanism of action of copper silver sulfide involves its interaction with light and biological molecules. When exposed to near-infrared light, this compound nanoparticles generate heat, which can be used to destroy cancer cells in photothermal therapy. The compound’s ability to interact with biological molecules, such as proteins and nucleic acids, allows it to be used in drug delivery systems. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species and the disruption of cellular membranes .

Vergleich Mit ähnlichen Verbindungen

Copper silver sulfide can be compared to other similar compounds such as copper sulfide, silver sulfide, and gold sulfide. While all these compounds belong to the I-VI semiconductor family, this compound stands out due to its unique combination of copper and silver, which imparts distinct electronic and optical properties. For instance, gold sulfide is less stable and has a different band gap compared to this compound. Copper sulfide and silver sulfide, on the other hand, have different absorption spectra and electronic structures .

Similar Compounds

- Copper sulfide (CuS)

- Silver sulfide (Ag2S)

- Gold sulfide (Au2S)

This compound’s unique properties and versatile applications make it a compound of great interest in various scientific and industrial fields.

Eigenschaften

Molekularformel |

Ag2CuS2 |

|---|---|

Molekulargewicht |

343.42 g/mol |

IUPAC-Name |

copper;disilver;disulfide |

InChI |

InChI=1S/2Ag.Cu.2S/q2*+1;+2;2*-2 |

InChI-Schlüssel |

UVFIXXAAGFTLJU-UHFFFAOYSA-N |

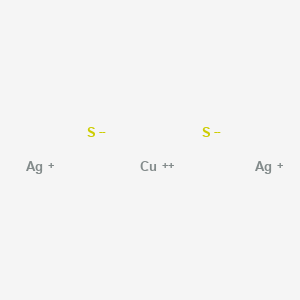

Kanonische SMILES |

[S-2].[S-2].[Cu+2].[Ag+].[Ag+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)

![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)

![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)

![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)